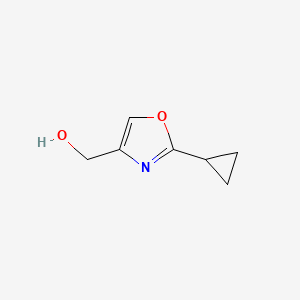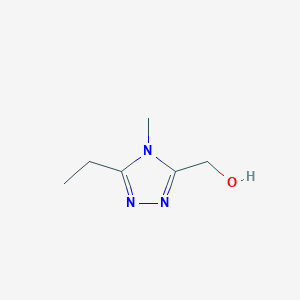
(2-Cyclopropyloxazol-4-yl)methanol
説明
(2-Cyclopropyloxazol-4-yl)methanol, also known as CPOM, is an organic compound that has gained significant interest in scientific research due to its unique properties and potential applications in various fields. It has a molecular formula of C7H9NO2 and a molecular weight of 139.15 g/mol .
Synthesis Analysis
The synthesis of methanol-related compounds typically involves processes such as electrolysis and the use of catalysts . The production of methanol from CO2 and H2 has been a topic of interest, with studies focusing on optimizing the process using response surface methodology (RSM) for prediction and optimization of the methanol yield .Molecular Structure Analysis
The molecular structure of (2-Cyclopropyloxazol-4-yl)methanol consists of a cyclopropyl group attached to an oxazole ring, which is further connected to a methanol group . This structure contributes to its unique properties and potential applications.Chemical Reactions Analysis
The chemical reactions involving methanol and its derivatives are complex and often involve multiple steps. For instance, the conversion of methane to methanol has been extensively studied, with traditional catalysts such as different types of zeolites being used . More recently, new catalysts have emerged that can perform this transformation with higher conversion and selectivity, and importantly, under mild temperature and pressure conditions .科学的研究の応用
Catalytic Synthesis of Methanol from Synthesis Gas
(2-Cyclopropyloxazol-4-yl)methanol: can be used as a catalyst in the synthesis of methanol from synthesis gas. This process is crucial in converting unsorted organic waste, including all plastic waste, into methanol, which serves as a primary feedstock chemical for the C1 chemical industry . The catalytic properties of this compound can enhance the efficiency of methanol production, which has broad applications in circular economy chemical synthesis.
Bioconversion of Methanol to Chemicals
The bioconversion of methanol to various chemicals is an emerging field where (2-Cyclopropyloxazol-4-yl)methanol could play a significant role. It can be used to improve the metabolic pathways of native or synthetic methylotrophs, organisms that utilize methanol as their sole carbon and energy source. This application has the potential to alleviate environmental concerns and reduce dependency on petroleum feedstock .
Methanol Production from Methanotrophs
Methanotrophs are bacteria that can convert methane to methanol. (2-Cyclopropyloxazol-4-yl)methanol may be used to optimize this conversion process. Researchers have reported significant methanol production using methanotrophs, which can be further enhanced by the presence of compounds like (2-Cyclopropyloxazol-4-yl)methanol .
Safety and Hazards
将来の方向性
The future directions in the field of methanol research involve improving the efficiency and sustainability of methanol production processes. This includes the development of new catalysts and the optimization of existing processes . Additionally, there is interest in exploring the potential of methanol as a renewable energy source .
特性
IUPAC Name |
(2-cyclopropyl-1,3-oxazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-3-6-4-10-7(8-6)5-1-2-5/h4-5,9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWHZRKJEGJBFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CO2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Cyclopropyloxazol-4-yl)methanol | |
CAS RN |
1190312-83-4 | |
| Record name | (2-cyclopropyl-1,3-oxazol-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl[1-(pyridin-4-yl)propyl]amine](/img/structure/B1523443.png)



![[2-(Thiophen-2-yl)-1,3-oxazol-5-yl]methanol](/img/structure/B1523447.png)





![1-{[(Tert-butoxy)carbonyl]amino}-2-methylcyclohexane-1-carboxylic acid](/img/structure/B1523456.png)